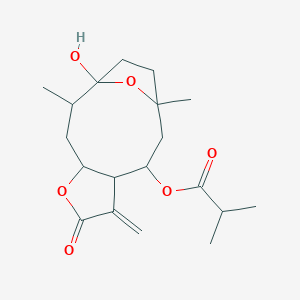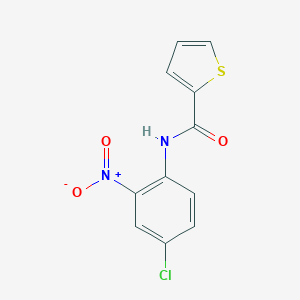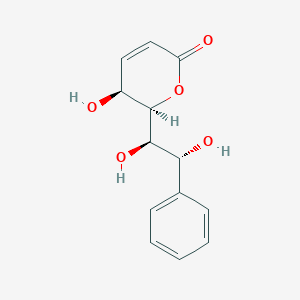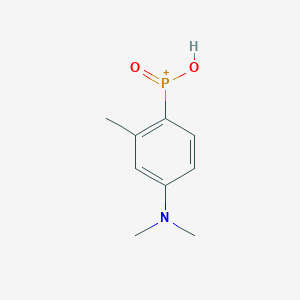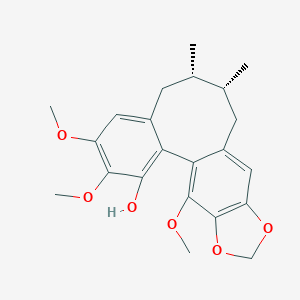
(-)-Gomisin L1
Overview
Description
(-)-Gomisin L1 is a natural compound found in the root of the plant Gomisin A, which is a member of the family Apiaceae. It is a sesquiterpenoid, which means it is composed of three isoprene units, and has a molecular weight of 206.28 g/mol. (-)-Gomisin L1 has been found to have a variety of medicinal properties, including anti-inflammatory, anti-fungal, and anti-bacterial activities. It has been studied extensively in laboratory experiments and clinical trials, and has been found to be a promising candidate for the treatment of a wide range of diseases and conditions.
Scientific Research Applications
Cancer Treatment: Apoptosis Induction in Ovarian Cancer
Gomisin L1: has been studied for its potential in cancer therapy, particularly in inducing apoptosis in ovarian cancer cells. Research indicates that Gomisin L1 can increase intracellular reactive oxygen species (ROS) levels, leading to cell death in A2780 and SKOV3 ovarian cancer cell lines . This suggests a promising avenue for developing new cancer treatments.
Immunotherapy Enhancement
Recent studies have explored the role of PD-L1 regulation in enhancing the efficacy of immunotherapy . While not directly linked to Gomisin L1, the modulation of PD-L1 is a significant area of research in cancer treatment, and compounds like Gomisin L1 may play a role in future combination therapies.
Nutritional Science: Antioxidant Properties
Gomisin L1, derived from Schisandra berries, possesses antioxidant properties . These properties are crucial in nutritional science for developing supplements that can protect cells from oxidative stress, potentially reducing the risk of chronic diseases.
Neuroprotective Effects
The neuroprotective effects of Gomisin L1 are another area of interest. Its potential to act as an anti-depressant, anti-anxiety agent, and cognitive function enhancer is being investigated . This could lead to new treatments for neurological disorders or mental health conditions.
Anti-HIV Activity
Gomisin L1 has shown strong anti-HIV properties in preliminary studies . This opens up possibilities for its use in antiretroviral therapies, contributing to the fight against HIV/AIDS.
Hepatoprotective Effects
As a major compound in Schisandra berries, Gomisin L1 has hepatoprotective effects . This could be beneficial in treating liver diseases and protecting the liver from toxic substances.
Anti-Inflammatory Applications
The anti-inflammatory properties of Gomisin L1 are being researched for their potential in treating various inflammatory conditions . This could have implications for diseases where inflammation plays a key role, such as arthritis.
Metabolic Regulation
Gomisin L1 may also play a role in regulating metabolism, which could be significant for addressing metabolic imbalances and related disorders .
Mechanism of Action
Target of Action
The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .
Mode of Action
(-)-Gomisin L1 interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .
Biochemical Pathways
The PD-1/PD-L1 pathway is the key biochemical pathway affected by (-)-Gomisin L1 . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, (-)-Gomisin L1 can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
The interaction of (-)-Gomisin L1 with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, (-)-gomisin l1 can potentially prevent tumor immune evasion .
Action Environment
The action of (-)-Gomisin L1 is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of (-)-Gomisin L1
properties
IUPAC Name |
(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin L1, (-)- | |
CAS RN |
82425-43-2 | |
| Record name | Gomisin L1, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GOMISIN L1, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?
A1: Research suggests that Gomisin L1 induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by Gomisin L1. []
Q2: What is the chemical structure of Gomisin L1?
A2: While the provided abstracts don't explicitly state the molecular formula or weight of Gomisin L1, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.
Q3: Has Gomisin L1 been found in any plant species other than Schisandra chinensis?
A3: Yes, Gomisin L1 has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that Gomisin L1 may be present in other Schisandra species and could be a potential target for further phytochemical investigation.
Q4: What analytical methods have been employed to identify and quantify Gomisin L1?
A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of Gomisin L1. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11S,12R,15S,24S,25S)-12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)
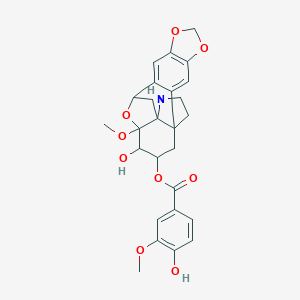
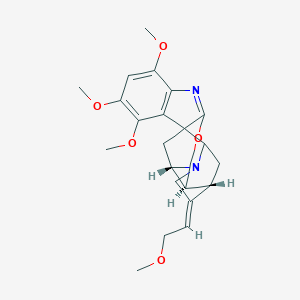
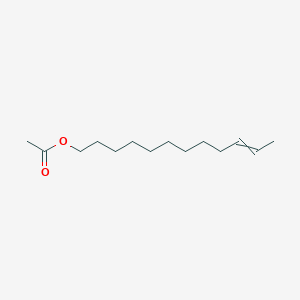
![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)


